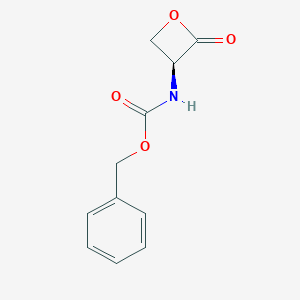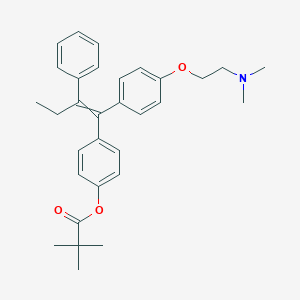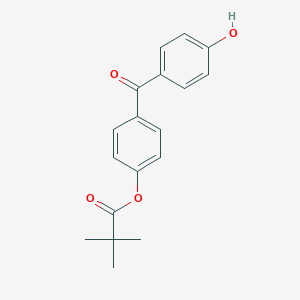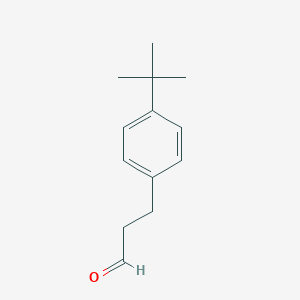
ブルジョワール
概要
説明
Bourgeonal, known by its preferred IUPAC name 3-(4-tert-Butylphenyl)propanal, is an aromatic aldehyde widely used in perfumery. It has a fragrance reminiscent of lily of the valley, described as floral, watery, green, and aldehydic. Bourgeonal is a pale yellow liquid at room temperature and is known for its role as a chemo-attractant for human spermatozoa .
科学的研究の応用
Bourgeonal has several scientific research applications:
Chemistry: Used as a model compound in studies of aldehyde reactivity and olfactory receptor interactions.
Biology: Acts as a chemo-attractant for human spermatozoa, making it useful in reproductive biology research.
Industry: Widely used in the fragrance industry for its lily of the valley scent.
作用機序
Target of Action
Bourgeonal primarily targets the human olfactory receptors (ORs), specifically OR1D2 and OR2AG1 . These receptors are expressed at the RNA and protein levels in human airway smooth muscle cells (HASMCs) . They are part of the largest supergene family within the class of G protein-coupled receptors (GPCRs), which detect volatile odorant molecules by specific binding .
Mode of Action
Bourgeonal interacts with its targets, the ORs, triggering transient Ca^2+ increases in HASMCs via a cAMP-dependent signal transduction cascade . The activation of OR1D2 with bourgeonal leads to an increase in cell contractility . This interaction can be inhibited by the specific OR1D2 antagonist undecanal .
Biochemical Pathways
The activation of OR1D2 by bourgeonal affects the cAMP-dependent signal transduction pathway . This pathway plays a crucial role in the regulation of many biological responses, including the secretion of certain cytokines . The activation of this pathway leads to transient increases in intracellular calcium levels, which can modulate various physiological processes .
Result of Action
The activation of OR1D2 by Bourgeonal has both acute and chronic effects. Acute effects include fast transient Ca^2+ increase and contraction . Chronic effects include the secretion of cytokines such as IL-8 and GM-CSF . These effects contribute to the regulation of pathophysiological processes in HASMCs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bourgeonal. For instance, the presence of undecanal, a specific antagonist of OR1D2, can significantly inhibit Bourgeonal-triggered cell contractility . This suggests that the presence of other compounds in the environment can influence the action of Bourgeonal.
生化学分析
Biochemical Properties
Bourgeonal interacts with a specific olfactory receptor, OR1D2 . This interaction triggers transient Ca2+ increases in human airway smooth muscle cells (HASMCs) via a cAMP-dependent signal transduction cascade .
Cellular Effects
Bourgeonal has significant effects on various types of cells. In HASMCs, stimulation of OR1D2 with Bourgeonal leads to an increase in cell contractility . Additionally, Bourgeonal activation induces the secretion of IL-8 and GM-CSF .
Molecular Mechanism
Bourgeonal exerts its effects at the molecular level through its interaction with the OR1D2 receptor. This interaction triggers a cAMP-dependent signal transduction cascade, leading to transient increases in Ca2+ levels . The activation of OR1D2 by Bourgeonal also leads to the secretion of IL-8 and GM-CSF .
Metabolic Pathways
Given its interaction with the OR1D2 receptor, it’s likely that Bourgeonal is involved in pathways related to olfactory signal transduction .
Transport and Distribution
Bourgeonal is likely transported to cells via diffusion due to its small size and lipophilic nature. Once in the cell, it binds to the OR1D2 receptor, primarily located in the plasma membrane .
Subcellular Localization
Bourgeonal, as an odorant molecule, primarily interacts with receptors on the cell surface. Specifically, it binds to the OR1D2 receptor located in the plasma membrane . Β-arrestin2, a protein that typically shows a cytoplasmic localization, appears in the nucleus after stimulation of the OR1D2 receptor with Bourgeonal in human spermatozoa .
準備方法
Synthetic Routes and Reaction Conditions: Bourgeonal can be synthesized from 3-(4-tert-butylphenyl)propenal. One method involves the hydrogenation of the carbon-to-carbon double bond in the presence of a suitable catalyst . Another method includes adding an acid to a solution of p-tert-butyltoluene to generate an m-isomer .
Industrial Production Methods: Industrial production of bourgeonal typically involves the use of large-scale hydrogenation reactors and precise control of reaction conditions to ensure high yield and purity. The process may also involve purification steps such as distillation and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions: Bourgeonal undergoes various chemical reactions, including:
Oxidation: Bourgeonal can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: Bourgeonal can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with bourgeonal under acidic or basic conditions.
Major Products Formed:
Oxidation: 3-(4-tert-Butylphenyl)propanoic acid.
Reduction: 3-(4-tert-Butylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Undecanal: Acts as an antagonist to bourgeonal-sensitive receptors.
n-Butanol: Used as a control in studies of odorant mixtures.
Uniqueness: Bourgeonal is unique in its dual role as a fragrance compound and a chemo-attractant for human spermatozoa. Its ability to activate specific olfactory receptors and influence cell behavior sets it apart from other similar aldehydes .
特性
IUPAC Name |
3-(4-tert-butylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJUFJKVIYFBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044808 | |
| Record name | 3-(4-tert-Butylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanal, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18127-01-0 | |
| Record name | Bourgeonal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18127-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bourgeonal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018127010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanal, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(4-tert-Butylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-tert-butylphenyl)propionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOURGEONAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3XVS6E70V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
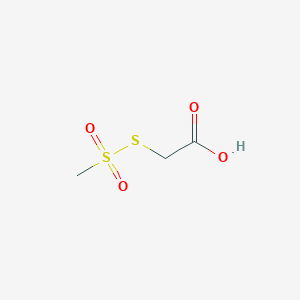
![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)
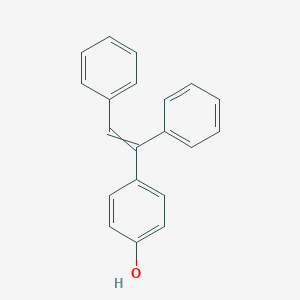
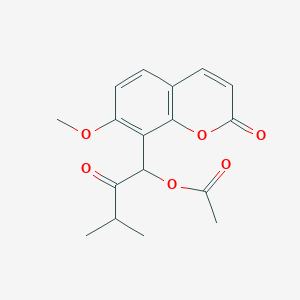
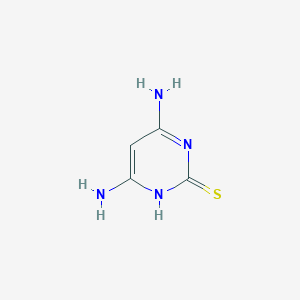
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)
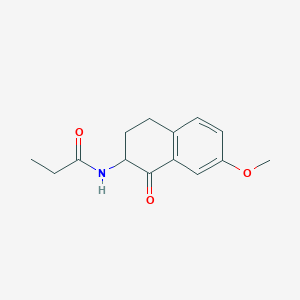
![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)
